4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid
Overview
Description
4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid is an organic compound with a molecular formula of C13H10N2O7S. This compound is characterized by the presence of both a sulfonamide group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications. It is known for its potential use in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid typically involves a multi-step process. One common method includes the nitration of 4-hydroxybenzenesulfonamide followed by a coupling reaction with benzoic acid derivatives. The nitration process requires concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group into the aromatic ring. The subsequent coupling reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Coupling Reactions: The sulfonamide group can engage in coupling reactions with other aromatic compounds to form complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base catalysts.
Coupling Reactions: Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS).
Major Products Formed
Reduction: Formation of 4-(4-Amino-3-nitrobenzenesulfonamido)benzoic acid.
Substitution: Formation of various substituted benzoic acid derivatives.
Scientific Research Applications
4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use as an antimicrobial and anticancer agent.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzoic acid: A simpler compound with similar functional groups but lacking the sulfonamide group.
4-Nitrobenzoic acid: Contains the nitro group but lacks the sulfonamide and hydroxyl groups.
4-Hydroxy-3-nitrobenzoic acid: Similar structure but without the sulfonamide group.
Uniqueness
4-(4-Hydroxy-3-nitrobenzenesulfonamido)benzoic acid is unique due to the presence of both the sulfonamide and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-[(4-hydroxy-3-nitrophenyl)sulfonylamino]benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O7S/c16-12-6-5-10(7-11(12)15(19)20)23(21,22)14-9-3-1-8(2-4-9)13(17)18/h1-7,14,16H,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOLLDYMCMBIPCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395165 | |
Record name | 4-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
131971-25-0 | |
Record name | 4-[[(4-Hydroxy-3-nitrophenyl)sulfonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131971-25-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Hydroxy-3-nitro-benzenesulfonylamino)-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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